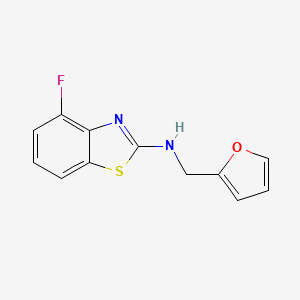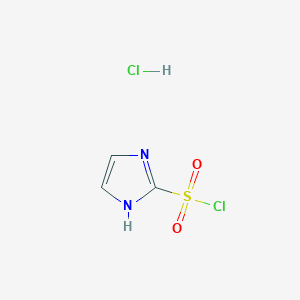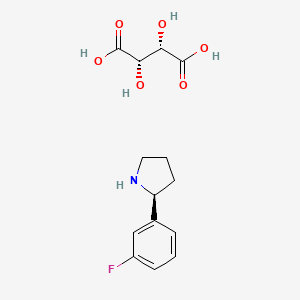
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
Overview
Description
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate (FPPDT) is an organic compound that is widely used in the pharmaceutical, chemical, and biotechnological industries. It is a white solid that is soluble in water and ethanol. FPPDT is often used in the synthesis of drugs and other compounds, as well as in research and development. It has a wide range of applications, including its use as a chiral building block in the synthesis of drugs, as a fluorescent probe for imaging cells, and as a catalyst in organic synthesis.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including structures like (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate, are extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Their sp^3-hybridization allows efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry of molecules and increasing three-dimensional coverage due to non-planarity. The versatility of the pyrrolidine scaffold has led to the discovery of bioactive molecules with target selectivity across various therapeutic areas. The stereochemistry provided by different stereoisomers and the spatial orientation of substituents can lead to diverse biological profiles in drug candidates, highlighting the importance of such structures in the design of new compounds with varied biological activities (Li Petri et al., 2021).
Pharmacophore Design for Enzyme Inhibition
Compounds structured around pyrrolidine and its derivatives have been identified as selective inhibitors for enzymes like the p38 mitogen-activated protein kinase, which plays a crucial role in inflammatory responses. This highlights the utility of pyrrolidine derivatives, such as (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate, in designing pharmacophores that can selectively bind to enzyme pockets, displacing natural binders like ATP. This specificity in binding contributes to the development of highly selective and potent inhibitors for therapeutic purposes, especially in the context of inflammation and other related diseases (Scior et al., 2011).
Synthesis of Bioactive Compounds
The pyrrolidine ring, as found in (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate, is a key element in synthesizing bioactive compounds, particularly in the context of natural products and pharmaceuticals. The ability to derive various bioactive molecules from pyrrolidine-based structures, leveraging their inherent biological activity and utility as building blocks, underlines their significance in drug discovery and development processes (Pelkey et al., 2015).
Pyrrolizidine Alkaloid Biosynthesis and Diversity
Pyrrolidine structures play a role in the biosynthesis and diversification of pyrrolizidine alkaloids, which serve as a defense mechanism against herbivores in certain plant families. This illustrates the biological importance of pyrrolidine and its derivatives in natural ecosystems and their potential applications in developing novel bioactive compounds with defensive properties (Langel et al., 2011).
properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-(3-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQAIJHTOIUGNX-MSDAVRDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849446 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-2-(3-fluorophenyl)pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate | |
CAS RN |
1272755-93-7 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-2-(3-fluorophenyl)pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1443652.png)
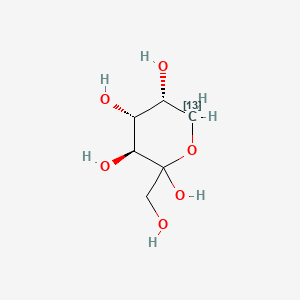
![tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1443656.png)
![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)
![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)


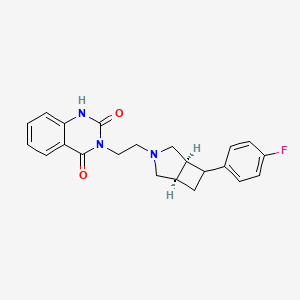
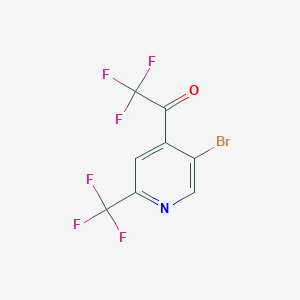
![8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid](/img/structure/B1443668.png)
![Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate](/img/structure/B1443670.png)
![2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester](/img/structure/B1443671.png)
